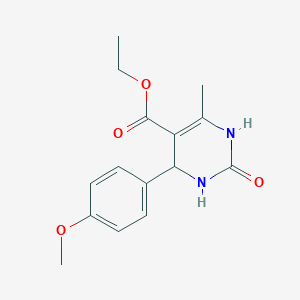

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This three-component reaction involves 4-methoxybenzaldehyde, ethyl acetoacetate, and urea/thiourea under acidic catalysis. The compound crystallizes as a white solid with a melting point of 87.8–90.4 °C and a yield of 21.7% under optimized conditions . Its molecular formula, C₁₄H₁₅N₃O₅, was confirmed by elemental analysis (Calcd: C 55.08%, H 4.95%, N 13.76%; Found: C 55.09%, H 4.96%, N 13.77%) and LCMS ([M+Na]⁺: 328.3) . DHPMs are renowned for diverse pharmacological activities, including anticancer and anti-inflammatory properties, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(20-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBPICFYDJFWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step reaction process. One common method includes the condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out under ultrasound irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Biginelli Reaction

This acid-catalyzed three-component reaction combines:

-

4-methoxybenzaldehyde

-

Ethyl acetoacetate

-

Urea (or thiourea for thioxo derivatives)

The reaction is catalyzed by p-toluenesulfonic acid under ethanol reflux, yielding the target compound in 84% yield after 2 days .

Green Chemistry Approaches

-

Microwave synthesis : Achieves yields of 80–96% in 3–30 minutes using minimal solvent .

-

Mechanochemistry : Mortar-paste grinding enhances reactivity without solvents .

-

Eco-friendly solvents : Ethanol or water used as reaction media to reduce environmental impact .

Catalyst-Screening Studies

-

[Gmim]Cl-Fe(III) complex : Enables solvent-free reactions under ultrasonic irradiation, achieving 90% yield in 30 minutes .

-

Protic ionic liquids : Accelerate reaction rates, with products solidifying within 2–10 minutes .

NMR Spectroscopy

| Parameter | Value (δ, ppm) |

|---|---|

| Aromatic protons | 7.28–7.25 (m, 2H), 7.23 (s, 1H) |

| NH groups | 5.54 (bs, 1H), 5.41 (s, 1H) |

| Methyl groups | 2.35 (s, 3H) |

| Ethyl ester groups | 4.07 (q, J=7.2 Hz, 2H), 1.16 (t, J=7.2 Hz, 3H) |

FTIR Analysis

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3241–3113 | NH/OH stretching |

| 1726–1703 | C=O ester and carbonyl |

| 1648–1590 | C=N/C=C stretching |

| 1468–784 | Aromatic ring vibrations |

Solvent-Free Reactions

-

Catalyst : [Gmim]Cl-Fe(III) complex (0.1 mmol)

-

Conditions : Ultrasonic irradiation (30 min) or reflux (24 h)

Ionic Liquid Catalysis

-

Catalyst : Protic ionic liquid (5 mol%)

-

Reaction Time : 10–300 minutes (depending on substrates)

-

Purification : Ice-water workup followed by ethanol crystallization

Thioxo Derivatives

Replacing urea with thiourea introduces a sulfur atom at position 2, altering reactivity. Key observations:

Substituent Effects

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial activity. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise as a potential antimicrobial agent against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of certain pathogens, suggesting its utility in developing new antibiotics .

Anticancer Activity

Studies have highlighted the anticancer properties of pyrimidine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro experiments showed that the compound could inhibit cell proliferation and promote cell death in various cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of other biologically active compounds. Its structural framework allows chemists to modify and create new derivatives with enhanced pharmacological properties .

Catalytic Applications

The compound has been explored as a catalyst in organic reactions. Its unique chemical structure facilitates various catalytic processes, making it a valuable tool in synthetic organic chemistry .

Research Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Thioxo vs. Oxo : Replacement of the 2-oxo group with 2-thioxo () increases lipophilicity, which may influence membrane permeability .

- Heterocyclic Modifications : Derivatives with imidazothiazole () or furan () substituents exhibit distinct crystallinity and solubility profiles due to extended π-systems or polar heteroatoms .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 161374-07-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies.

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- LogP : 2.54 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar pyrimidine structures have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

Research indicates that compounds within this chemical class exhibit antioxidant activity. Specifically, they can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for therapeutic applications in diseases where oxidative damage is a contributing factor .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : They may alter signaling pathways associated with oxidative stress and inflammation.

- Direct Interaction with Cellular Components : These compounds can interact with cellular membranes or proteins, affecting their function and stability.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyrimidines demonstrated significant antibacterial activity against Gram-positive bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial enzymes .

Research on Antioxidant Activity

A recent investigation evaluated the antioxidant capacity of various pyrimidine derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited substantial scavenging activity compared to standard antioxidants .

Q & A

Q. Table 1. Crystallographic Data for Analogous Compounds

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol is the preferred solvent due to its polarity and ability to dissolve both polar (urea intermediate) and nonpolar (aromatic ring) moieties. Recrystallization steps:

Dissolve crude product in hot ethanol (70–80°C).

Cool slowly to 273 K for 12–24 hours.

Filter and repeat recrystallization for ≥95% purity .

Advanced Question: How can contradictory NMR and X-ray data be reconciled for structural validation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution) vs. static solid-state structures. Resolution strategies:

- Variable-temperature NMR : Identify tautomers (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .

- DFT calculations : Compare computed NMR shifts with experimental data to validate the dominant tautomer .

- Complementary techniques : Use IR to detect enol forms (O–H stretch at ~3200 cm⁻¹ absent in keto forms) .

Advanced Question: What strategies improve yield in scaled-up syntheses of dihydropyrimidine derivatives?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 3 hours) and improves yield by 10–15% .

- Catalyst optimization : Replace HCl with recyclable ionic liquids (e.g., [BMIM]BF₄) to enhance efficiency and reduce waste .

- Workflow :

- Step 1: Optimize stoichiometry via DoE (Design of Experiments).

- Step 2: Use continuous flow reactors for consistent heating and mixing .

Basic Question: What biological activities have been reported for structurally similar dihydropyrimidines?

Methodological Answer:

Analogous compounds exhibit:

- Antibacterial activity : MIC values of 12.5–25 µg/mL against S. aureus due to membrane disruption .

- Anticancer potential : IC₅₀ of 8–15 µM in breast cancer cell lines via tubulin inhibition .

- Mechanistic studies : Use molecular docking to identify binding pockets (e.g., tubulin’s colchicine site) .

Advanced Question: How does substituent variation (e.g., -OCH₃ vs. -CF₃) impact thermodynamic stability?

Methodological Answer:

Electron-withdrawing groups (e.g., -CF₃) increase ring strain but enhance stability via resonance:

- Thermogravimetric analysis (TGA) : -CF₃ derivatives show 20–30°C higher decomposition temperatures than -OCH₃ analogs .

- DFT studies : -CF₃ lowers HOMO-LUMO gap (4.5 eV vs. 5.2 eV for -OCH₃), increasing reactivity but reducing thermal stability .

Advanced Question: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.